molecular formula C8H14N2 B6589619 dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine CAS No. 1893564-01-6

dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine

Cat. No.: B6589619
CAS No.: 1893564-01-6
M. Wt: 138.2
InChI Key:
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Description

Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is a compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine typically involves the reaction of pyrrole with dimethylamine and an appropriate alkylating agent. One common method is the alkylation of pyrrole with 2-chloroethyl dimethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of pyrrole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These methods are advantageous for large-scale production as they minimize the number of steps and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets depend on the specific structure and functional groups of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is unique due to the presence of both the dimethylamine group and the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1893564-01-6

Molecular Formula

C8H14N2

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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